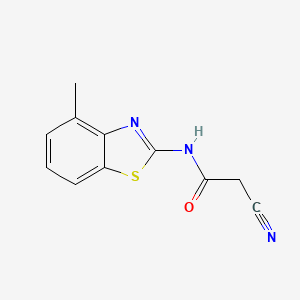
4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide typically involves multi-step organic reactions. The starting materials might include a benzamide derivative, a pyrrolidine derivative, and various reagents for functional group modifications. Common reaction conditions include:
Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile are commonly used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts may be employed.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could be used to modify the benzamide or pyrrolidine moieties.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted and the conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to Receptors: The compound might act as an agonist or antagonist at certain receptors.
Enzyme Inhibition: It could inhibit the activity of specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(methylsulphonyl)-2-methoxybenzamide
- 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-ethoxybenzamide
Uniqueness
The uniqueness of 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
93839-84-0 |
|---|---|
Molekularformel |
C22H29N3O4S |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
4-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-30(27,28)21-12-18(20(29-2)13-19(21)23)22(26)24-14-17-10-7-11-25(17)15-16-8-5-4-6-9-16/h4-6,8-9,12-13,17H,3,7,10-11,14-15,23H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
MCHCXHUXQSAMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3=CC=CC=C3)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



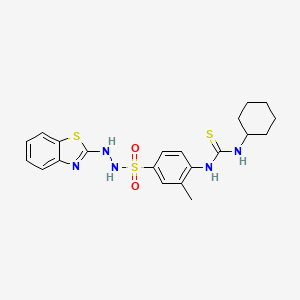

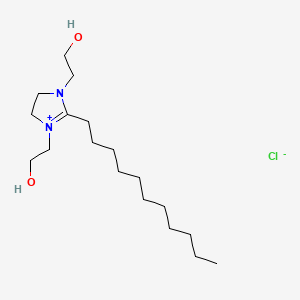
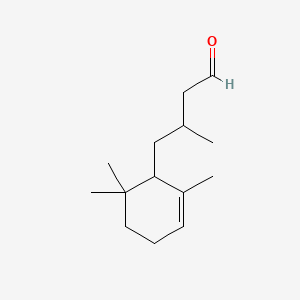
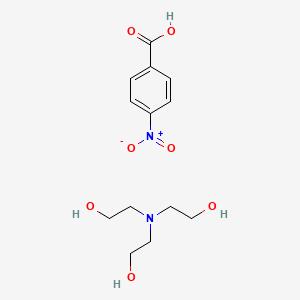
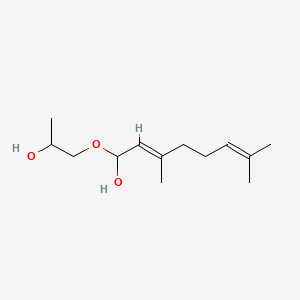

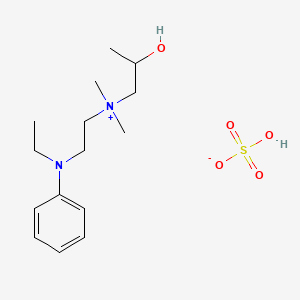
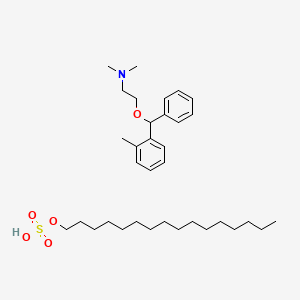

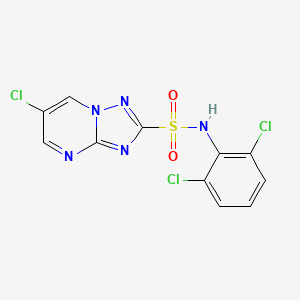
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
